2-(3-Methoxyazetidin-1-yl)-1,3,4-thiadiazole
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Overview
Description
2-(3-Methoxyazetidin-1-yl)-1,3,4-thiadiazole is a heterocyclic compound that features both azetidine and thiadiazole rings Azetidines are four-membered nitrogen-containing rings known for their strain-driven reactivity, while thiadiazoles are five-membered rings containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyazetidin-1-yl)-1,3,4-thiadiazole typically involves the formation of the azetidine ring followed by the introduction of the thiadiazole moiety. One common method starts with the preparation of 3-methoxyazetidine through the reaction of methoxyamine with a suitable azetidinone precursor. The thiadiazole ring can be introduced via cyclization reactions involving thiosemicarbazides and appropriate electrophiles under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Continuous flow chemistry and catalytic processes are often employed to enhance yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyazetidin-1-yl)-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the azetidine or thiadiazole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or substituted thiadiazoles.
Scientific Research Applications
2-(3-Methoxyazetidin-1-yl)-1,3,4-thiadiazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-Methoxyazetidin-1-yl)-1,3,4-thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring’s strain-driven reactivity allows it to form covalent bonds with active site residues, while the thiadiazole ring can engage in hydrogen bonding and π-π interactions. These interactions disrupt normal biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Azetidine: A four-membered nitrogen-containing ring known for its reactivity.
Thiadiazole: A five-membered ring containing sulfur and nitrogen atoms, used in various chemical and biological applications.
Oxetane: A four-membered oxygen-containing ring with similar strain-driven reactivity.
Uniqueness
2-(3-Methoxyazetidin-1-yl)-1,3,4-thiadiazole is unique due to the combination of azetidine and thiadiazole rings in a single molecule, which imparts distinct chemical properties and potential applications. The presence of both rings allows for a broader range of reactivity and interactions compared to compounds containing only one of these rings.
Properties
IUPAC Name |
2-(3-methoxyazetidin-1-yl)-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3OS/c1-10-5-2-9(3-5)6-8-7-4-11-6/h4-5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUIIZIGVQCTAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C2=NN=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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